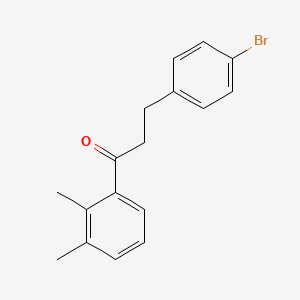

3-(4-Bromophenyl)-2',3'-dimethylpropiophenone

Description

3-(4-Bromophenyl)-2',3'-dimethylpropiophenone (CAS: 898761-43-8) is a brominated aromatic ketone derivative characterized by a propiophenone backbone substituted with a 4-bromophenyl group at the 3-position and methyl groups at the 2' and 3' positions of the adjacent phenyl ring. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly those with anti-inflammatory and analgesic properties . It is commercially available through specialized suppliers, underscoring its relevance in research .

Properties

IUPAC Name |

3-(4-bromophenyl)-1-(2,3-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrO/c1-12-4-3-5-16(13(12)2)17(19)11-8-14-6-9-15(18)10-7-14/h3-7,9-10H,8,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOXABNBQFHAYAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)CCC2=CC=C(C=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-2’,3’-dimethylpropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction proceeds as follows:

Starting Materials: 4-Bromobenzoyl chloride and 2,3-dimethylpropiophenone.

Reaction Conditions: The reaction is carried out in an anhydrous solvent, such as dichloromethane, at low temperatures to control the reactivity of the acyl chloride.

Catalyst: Aluminum chloride (AlCl3) is used as the Lewis acid catalyst to facilitate the acylation process.

Industrial Production Methods

On an industrial scale, the production of 3-(4-Bromophenyl)-2’,3’-dimethylpropiophenone can be optimized by using continuous flow reactors. These reactors allow for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of handling hazardous reagents and improve overall safety.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-2’,3’-dimethylpropiophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), to form corresponding carboxylic acids.

Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols.

Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide (NaOH).

Major Products

Oxidation: Corresponding carboxylic acids.

Reduction: Alcohols.

Substitution: Substituted aromatic compounds with different functional groups replacing the bromine atom.

Scientific Research Applications

Organic Synthesis

3-(4-Bromophenyl)-2',3'-dimethylpropiophenone serves as an intermediate in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it versatile for creating diverse compounds.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential in drug development. It may interact with specific molecular targets such as enzymes or receptors. For instance:

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active sites.

- Receptor Binding : It may modulate signal transduction pathways by binding to cell surface receptors.

Material Science

The compound's unique properties enable its use in synthesizing polymers and materials with enhanced characteristics, such as improved thermal stability and electrical conductivity. This application is particularly relevant in developing advanced materials for electronics or coatings.

Biological Studies

Research indicates that this compound exhibits notable antimicrobial activity . Studies have shown that compounds with similar structural features demonstrate minimum inhibitory concentrations (MICs) against various bacterial strains. The presence of the bromine atom appears to enhance its efficacy:

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| This compound | TBD | Staphylococcus spp., E. coli |

Additionally, ongoing studies are investigating its potential anticancer properties and effects on different biological systems.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound alongside similar derivatives, revealing promising results against common pathogens.

- Polymer Development : Research demonstrated the use of this compound in synthesizing polymers with enhanced thermal stability, which could be beneficial for applications in high-performance materials.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-2’,3’-dimethylpropiophenone depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets, such as enzymes or receptors, through various pathways:

Enzyme Inhibition: The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Binding: It may bind to receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues in the Propiophenone Family

Key structural analogues differ in substituent positions and electronic properties:

Key Observations :

- Steric Effects : Methyl group positioning (e.g., 2',3' vs. 2',6') influences molecular conformation and intermolecular interactions .

- Electronic Effects : Electron-withdrawing groups (e.g., Br, F) enhance electrophilicity of the ketone, while electron-donating groups (e.g., OCH₃) may stabilize resonance structures .

Pharmacological Activity Comparison

Anti-Inflammatory Activity

3-(4-Bromophenyl)-2',3'-dimethylpropiophenone shares structural motifs with 1,3,4-oxadiazole derivatives, which exhibit significant anti-inflammatory activity. Comparative

Key Findings :

Spectroscopic and Crystallographic Analysis

- NMR Data: For 3-(4-bromophenyl)-1-phenylprop-2-en-1-one (a related enone), ¹H NMR shows aromatic protons at δ 7.49–8.02 ppm and a conjugated double bond (δ 7.74 ppm, J = 15.71 Hz). ¹³C NMR confirms the ketone carbonyl at δ 190.32 ppm .

- Crystallography : Tools like SHELX and ORTEP-3 enable precise determination of molecular geometry and hydrogen-bonding patterns, critical for comparing crystal packing and stability .

Biological Activity

3-(4-Bromophenyl)-2',3'-dimethylpropiophenone, also known by its CAS number 898761-43-8, is a compound that has garnered attention for its potential biological activities. This article delves into the synthesis, characterization, and biological effects of this compound, drawing from various research studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C16H16BrO. It features a bromophenyl group which is significant in enhancing its biological activity due to the electron-withdrawing nature of the bromine atom. The compound's structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves a multi-step organic reaction process, often starting from commercially available precursors. One common method is through Friedel-Crafts acylation followed by bromination and methylation steps.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating various thiourea derivatives showed that compounds with similar structural features had Minimum Inhibitory Concentrations (MICs) ranging from 4 µg/mL to 64 µg/mL against various bacterial strains, suggesting that halogenated phenyl groups enhance antimicrobial efficacy .

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| This compound | TBD | Staphylococcus spp., E. coli |

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have revealed that similar compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism often involves the disruption of the cell cycle and induction of oxidative stress leading to cell death .

Case Study:

In a recent study, compounds structurally related to this compound were shown to significantly reduce cell viability in MCF-7 cells with an IC50 value of approximately 225 µM, indicating promising anticancer activity .

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets. The bromine atom may enhance lipophilicity, facilitating membrane penetration and subsequent interaction with intracellular proteins involved in signaling pathways related to cell growth and apoptosis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.